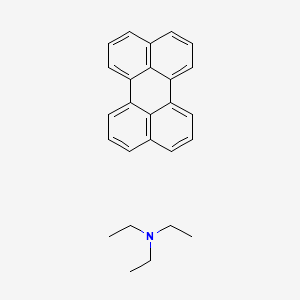
N,N-diethylethanamine;perylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethylethanamine;perylene: is a compound that combines the properties of an amine (N,N-diethylethanamine) and a polycyclic aromatic hydrocarbon (perylene). N,N-diethylethanamine is a tertiary amine, while perylene is known for its aromaticity and stability. This combination results in a compound with unique chemical and physical properties, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions:
N,N-diethylethanamine: can be synthesized through the alkylation of diethylamine with ethyl halides under basic conditions. The reaction typically involves the use of sodium or potassium hydroxide as a base to facilitate the nucleophilic substitution reaction.
Perylene: can be synthesized through the cyclization of naphthalene derivatives under high-temperature conditions. The process often involves the use of catalysts such as aluminum chloride or ferric chloride.
Industrial Production Methods:
N,N-diethylethanamine: is produced industrially by the continuous alkylation of diethylamine with ethylene in the presence of a catalyst.
Perylene: is produced through the catalytic cyclization of naphthalene derivatives in large-scale reactors, followed by purification processes such as recrystallization.
化学反应分析
Types of Reactions:
Oxidation: N,N-diethylethanamine can undergo oxidation reactions to form N,N-diethylacetamide. Perylene can be oxidized to form perylenequinone.
Reduction: Perylene can be reduced to form dihydroperylene under hydrogenation conditions.
Substitution: N,N-diethylethanamine can undergo nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Alkyl halides such as methyl iodide or ethyl bromide are used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: N,N-diethylacetamide and perylenequinone.
Reduction: Dihydroperylene.
Substitution: Quaternary ammonium salts.
科学研究应用
Chemistry:
N,N-diethylethanamine: is used as a base in organic synthesis and as a catalyst in various chemical reactions.
Perylene: is used as a precursor for the synthesis of organic semiconductors and dyes.
Biology:
N,N-diethylethanamine: is used in the synthesis of pharmaceuticals and agrochemicals.
Perylene: derivatives are used as fluorescent probes in biological imaging.
Medicine:
N,N-diethylethanamine: is used in the formulation of local anesthetics and other therapeutic agents.
Perylene: derivatives are being explored for their potential use in photodynamic therapy for cancer treatment.
Industry:
N,N-diethylethanamine: is used as a corrosion inhibitor and as an additive in lubricants.
Perylene: is used in the production of organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
N,N-diethylethanamine:
- Acts as a nucleophile in organic reactions, facilitating the formation of new chemical bonds.
- In biological systems, it can interact with enzymes and receptors, modulating their activity.
Perylene:
- Exhibits strong π-π interactions due to its aromatic structure, making it useful in electronic applications.
- In biological systems, perylene derivatives can generate reactive oxygen species upon light activation, leading to cell damage and apoptosis.
相似化合物的比较
N,N-dimethylethanamine: Similar to N,N-diethylethanamine but with two methyl groups instead of ethyl groups.
N,N-diisopropylethanamine: Similar to N,N-diethylethanamine but with isopropyl groups instead of ethyl groups.
Anthracene: Similar to perylene but with three fused benzene rings instead of four.
Uniqueness:
N,N-diethylethanamine: has a higher nucleophilicity compared to N,N-dimethylethanamine due to the larger ethyl groups.
Perylene: has a more extended π-conjugation system compared to anthracene, resulting in better electronic properties for applications in organic electronics.
属性
CAS 编号 |
92752-13-1 |
|---|---|
分子式 |
C26H27N |
分子量 |
353.5 g/mol |
IUPAC 名称 |
N,N-diethylethanamine;perylene |
InChI |
InChI=1S/C20H12.C6H15N/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17;1-4-7(5-2)6-3/h1-12H;4-6H2,1-3H3 |
InChI 键 |
WQSVBIVXJKFBIF-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC.C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide](/img/structure/B14360517.png)

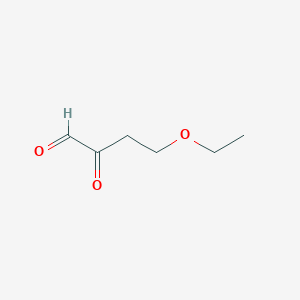
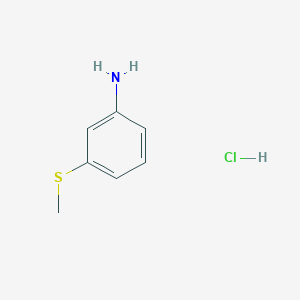
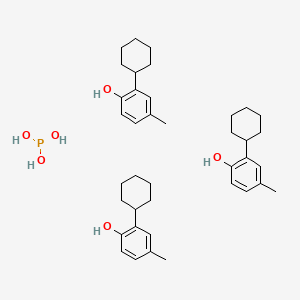
![4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14360561.png)
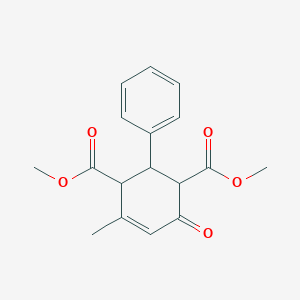
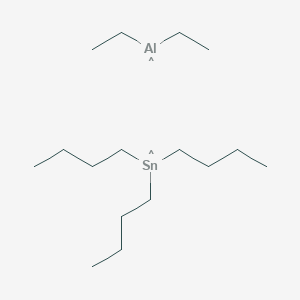
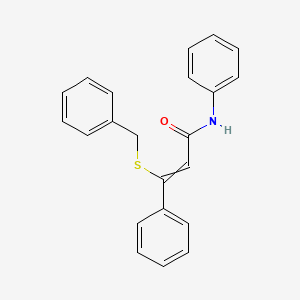
![[Chloro(cyclohexylidene)methyl]benzene](/img/structure/B14360586.png)
![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B14360588.png)
![N-[3-(3-Methoxy-10H-phenothiazin-10-yl)propyl]-N'-phenylthiourea](/img/structure/B14360594.png)
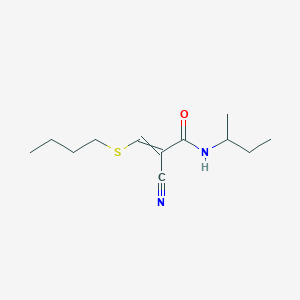
![17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL](/img/structure/B14360603.png)
